Cas no 2138586-53-3 (3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione)
3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione
- 2138586-53-3
- EN300-1137104
-
- Inchi: 1S/C9H15IO3S/c10-8-5-14(11,12)6-9(8)13-4-7-2-1-3-7/h7-9H,1-6H2
- InChI Key: IWTMYOHVTNQNBY-UHFFFAOYSA-N
- SMILES: IC1CS(CC1OCC1CCC1)(=O)=O
Computed Properties
- Exact Mass: 329.97866g/mol
- Monoisotopic Mass: 329.97866g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 51.8Ų
3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1137104-1.0g |
3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione |
2138586-53-3 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1137104-0.05g |
3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione |
2138586-53-3 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
| Enamine | EN300-1137104-0.1g |
3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione |
2138586-53-3 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
| Enamine | EN300-1137104-0.25g |
3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione |
2138586-53-3 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
| Enamine | EN300-1137104-0.5g |
3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione |
2138586-53-3 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
| Enamine | EN300-1137104-1g |
3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione |
2138586-53-3 | 95% | 1g |
$1057.0 | 2023-10-26 | |
| Enamine | EN300-1137104-2.5g |
3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione |
2138586-53-3 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
| Enamine | EN300-1137104-5g |
3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione |
2138586-53-3 | 95% | 5g |
$3065.0 | 2023-10-26 | |
| Enamine | EN300-1137104-10g |
3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione |
2138586-53-3 | 95% | 10g |
$4545.0 | 2023-10-26 |
3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione
Introduction to 3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione (CAS No. 2138586-53-3)
3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione (CAS No. 2138586-53-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural features and potential biological activities. This compound belongs to the thiolane family, which is known for its versatile applications in drug design and development. The presence of both an iodine substituent and a cyclobutylmethoxy group in its molecular structure makes it a particularly intriguing molecule for further exploration.
The molecular framework of 3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione consists of a thiolane core, which is a five-membered heterocyclic ring containing sulfur and oxygen atoms. This core structure is further functionalized with an iodine atom at the 4-position and a cyclobutylmethoxy group at the 3-position. The iodine atom serves as a valuable handle for further chemical modifications, such as cross-coupling reactions, which are widely employed in the synthesis of complex pharmaceuticals. Meanwhile, the cyclobutylmethoxy group introduces steric hindrance and electronic effects that can influence the compound's reactivity and biological interactions.
In recent years, there has been growing interest in exploring the pharmacological potential of thiolane derivatives. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The structural features of 3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione make it a candidate for further investigation in these contexts. Specifically, the iodine substituent allows for facile introduction of additional functional groups through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. This flexibility is crucial for generating novel analogs with tailored biological properties.
One of the most compelling aspects of 3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione is its potential as a building block for more complex drug candidates. The thiolane core itself has been reported to exhibit various biological activities, including radical scavenging and enzyme inhibition. By incorporating additional functional groups through strategic modifications, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of these derivatives. For instance, appending hydrophobic or hydrophilic groups can modulate solubility and membrane permeability, while altering electronic distributions can enhance binding affinity to biological targets.
Recent studies have highlighted the importance of iodinated thiolanes in medicinal chemistry. Iodine atoms are frequently used in pharmaceuticals due to their ability to participate in metal-catalyzed reactions and their role as electron-withdrawing or electron-donating groups. In the case of 3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione, the iodine atom at the 4-position provides a convenient site for further functionalization. This has led to investigations into its potential use as an intermediate in the synthesis of kinase inhibitors, which are critical targets in oncology research.
The cyclobutylmethoxy group in 3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione also contributes to its unique chemical profile. The cycloalkyl moiety can influence both steric hindrance and electronic properties, potentially affecting how the compound interacts with biological targets. Additionally, the methoxy group can participate in hydrogen bonding interactions or serve as a site for further derivatization. These features make it an attractive scaffold for designing molecules with specific binding affinities and selectivities.
From a synthetic chemistry perspective, 3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione offers several advantages as a starting material. The presence of both an iodine atom and an alcohol group allows for multiple synthetic pathways, including nucleophilic substitution reactions and ether formation reactions. These transformations can be used to introduce a wide range of functional groups into the molecule, enabling the creation of diverse libraries of derivatives for high-throughput screening.
The potential applications of 3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione extend beyond academic research into practical drug development. Pharmaceutical companies are increasingly interested in accessing novel heterocyclic compounds that can serve as leads for new therapeutics. The structural complexity and functional diversity of this compound make it a promising candidate for further exploration in this context. As synthetic methodologies continue to advance, it is likely that more efficient routes to this compound will be developed, facilitating its use in industrial-scale applications.
In conclusion,3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione (CAS No. 2138586-53-3) represents an exciting opportunity for researchers interested in developing new pharmaceuticals. Its unique structural features—comprising a thiolane core with an iodine substituent and a cyclobutylmethoxy group—make it a versatile scaffold for further chemical modifications and biological investigations. As our understanding of medicinal chemistry continues to evolve,3-(cyclobutylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione is poised to play an important role in the discovery and development of next-generation therapeutics.
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